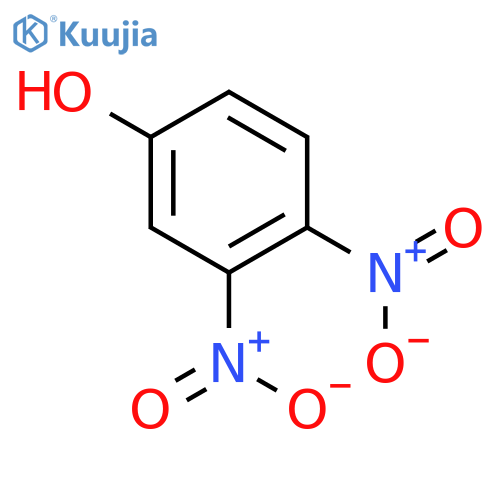Cas no 577-71-9 (3,4-Dinitrophenol)

3,4-Dinitrophenol structure
商品名:3,4-Dinitrophenol
3,4-Dinitrophenol 化学的及び物理的性質
名前と識別子
-
- 3,4-Dinitrophenol
- 3,4-dinitophenol
- 3,4-Dinitrofenol
- 3,4-Dinitrofenol [Czech]
- 3,4-dinitro-phenol
- 3,4-DNP
- 3.4-Dinitro-1-hydroxy-benzol
- 6,5-Dinitrophenol
- EINECS 209-415-3
- Phenol,3,4-dinitro
- BCP25455
- 3,4-Dinitrophenol moistened with 20% water
- SCHEMBL213758
- Q20856197
- 4-06-00-01384 (Beilstein Handbook Reference)
- CHEBI:39358
- DNX
- CCRIS 3105
- AKOS015888235
- Phenol, 3,4-dinitro-
- UNII-I108F156M4
- FT-0632424
- A831591
- NS00033785
- BRN 1969398
- CHEMBL3347427
- 3,4-Dinitrophenol, wetted
- DTXSID80206407
- 577-71-9
- 3,4-Dinitrophenol, moistened with water, >=97.0% (HPLC)
- PHENOL, .DELTA.-DINITRO-
- I108F156M4
- DTXCID40128898
- DB-021953
- 3,4-Dinitrophenol(wetted with water >15%)
- PHENOL, DELTA-DINITRO-
- MFCD00143065
- FD68003
- 209-415-3
- 3,4-Dinitrophenol, stabiliZed with 20% Water
-
- MDL: MFCD00143065
- インチ: InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H
- InChIKey: AKLOLDQYWQAREW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 184.01200
- どういたいしつりょう: 184.012021
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.6720
- ゆうかいてん: 130-135 °C
- ふってん: 318.03°C (rough estimate)
- フラッシュポイント: 194.1°C
- 屈折率: 1.4738 (estimate)
- ようかいど: dioxane: soluble1g/10 mL
- PSA: 111.87000
- LogP: 2.25500
- 酸性度係数(pKa): 5.35, 5.42(at 25℃)
- 酸塩基指示剤の変色ph値範囲: Colorless (4.3) to yellow (6.3)
3,4-Dinitrophenol セキュリティ情報
-
記号:



- シグナルワード:Danger
- 危害声明: H301-H311-H331-H373-H411
- 警告文: P261-P273-P280-P301+P310-P311
- 危険物輸送番号:UN 1320
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-33-51/53
- セキュリティの説明: 28-37-45-61
- RTECS番号:SL3000000
-
危険物標識:


- 包装グループ:I
- 危険レベル:4.1
- セキュリティ用語:4.1
- リスク用語:R23/24/25; R33; R51/53
- 危険レベル:4.1
3,4-Dinitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3,4-Dinitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D480753-250mg |
3,4-Dinitrophenol |
577-71-9 | 250mg |
$121.00 | 2023-05-18 | ||
| TRC | D480753-1g |
3,4-Dinitrophenol |
577-71-9 | 1g |
$ 260.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42195-1G |
3,4-Dinitrophenol |
577-71-9 | 97.0% | 1g |
¥1392.82 | 2023-12-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-232029-1 g |
3,4-Dinitrophenol, wetted, |
577-71-9 | 1g |
¥572.00 | 2023-07-11 | ||
| TRC | D480753-2.5g |
3,4-Dinitrophenol |
577-71-9 | 2.5g |
$620.00 | 2023-05-18 | ||
| TRC | D480753-100mg |
3,4-Dinitrophenol |
577-71-9 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | D480753-500mg |
3,4-Dinitrophenol |
577-71-9 | 500mg |
$178.00 | 2023-05-18 | ||
| TRC | D480753-1000mg |
3,4-Dinitrophenol |
577-71-9 | 1g |
$316.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42195-5G |
3,4-Dinitrophenol |
577-71-9 | 97.0% | 5g |
¥4873.11 | 2023-12-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-232029-1g |
3,4-Dinitrophenol, wetted, |
577-71-9 | 1g |
¥572.00 | 2023-09-05 |
3,4-Dinitrophenol 関連文献
-
1. The rearrangement of aromatic nitro compounds. Part 2. The rearrangement of substituted nitrophenols in trifluoromethanesulphonic acidJohn V. Bullen,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1990 1675
-
2. Protonation of 1,8-bis(dimethylamino)naphthalene by various acids in acetonitrileBogumi? Brzeziński,Eugeniusz Grech,Zbigniew Malarski,Lucjan Sobczyk J. Chem. Soc. Perkin Trans. 2 1991 857
-
Maria Angeles Camacho-Ruiz,Marcelo Müller-Santos,Xitlalli D. Hernández-Mancillas,Vicente Paul Armenta-Perez,Edgar Zamora-Gonzalez,Jorge A. Rodríguez Anal. Methods 2020 12 4048
-
4. CCCIX.—The replacement of bromine in bromophenols by the nitro-group. Part I. 2 : 4 : 6-Tribromo-3-nitrophenol and -3-chlorophenol. Some cases of group migrationHerbert Henry Hodgson,Ernest Walter Smith J. Chem. Soc. 1931 2268
-
5. 3,4-Dinitrophenyl tetra-N-acetyl-β-chitotetraoside, a good chromophoric substrate for Hens' egg-white lysozymeF. W. Ballardie,B. Capon J. Chem. Soc. Chem. Commun. 1972 828b
577-71-9 (3,4-Dinitrophenol) 関連製品
- 77400-30-7(4,5-Dinitrocatechol)
- 16133-49-6(5-Methoxy-2-nitrobenzenamine)
- 16292-90-3(3-amino-4-nitro-phenol)
- 603-85-0(2-Amino-3-nitrophenol)
- 610-81-1(4-Amino-3-nitrophenol)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
